Methyl 8-Methylquinoline-3-carboxylate
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Overview
Description
Methyl 8-Methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Methylquinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline rings. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . For example, the reaction between 2-amino-5-chlorobenzophenone and diethylmalonate in the presence of a catalytic amount of piperidine under reflux conditions can yield quinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of metal catalysts, ionic liquids, or environmentally friendly solvents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .
Scientific Research Applications
Methyl 8-Methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It is studied for its potential antibacterial and antimalarial properties.
Medicine: It is investigated for its potential anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 8-Methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 8-Methylquinoline-3-carboxylate include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Methylquinoline
- 6-Methylquinoline
- 8-Methylquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3 |
InChI Key |
JVBFZMFGINGTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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